molecular formula C16H23ClN2O2 B4050654 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-ethylpiperazine

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-ethylpiperazine

Cat. No.: B4050654
M. Wt: 310.82 g/mol
InChI Key: CUWPNHRIUFBOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-ethylpiperazine is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.1448057 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

One foundational aspect of research involves the synthesis of complex molecules through various chemical reactions. For example, studies have shown the hydrolysis of compounds to yield pyruvic acid, carbon dioxide, and amines, indicating a focus on understanding compound reactivity and potential for creating new molecules (Iwanami et al., 1964). This type of research is crucial for expanding the chemical toolbox available for further pharmaceutical and materials science applications.

Degradation and Environmental Impact

Another area of research involves understanding the environmental impact of chemical compounds, particularly in the degradation of pesticides. For instance, the study on the degradation of chlorotriazine pesticides by sulfate radicals highlights the chemical reactivity and potential pathways for breaking down environmental contaminants (Lutze et al., 2015). This research is vital for developing more effective and environmentally friendly methods for pesticide degradation.

Pharmaceutical Applications

In the pharmaceutical domain, research has explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, demonstrating their potential as therapeutic agents for mental health conditions (Pytka et al., 2015). Such studies are fundamental in the quest for new medications with improved efficacy and safety profiles.

Metabolic Studies

Metabolic studies of novel compounds, such as the investigation of the metabolism of 4-methylpiperazine-1-carbodithioc acid derivatives in rat bile, provide insights into how these compounds are processed in biological systems (Jiang et al., 2007). This research is crucial for drug development, helping to predict the behavior of potential pharmaceuticals in the body.

Tuberculostatic Activity

Exploring the tuberculostatic activity of pyrazine derivatives, as demonstrated in some studies, points to the ongoing search for effective treatments against tuberculosis (Foks et al., 2005). This research contributes to the global effort to combat infectious diseases with novel therapeutic agents.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-4-18-7-9-19(10-8-18)16(20)13(3)21-14-5-6-15(17)12(2)11-14/h5-6,11,13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWPNHRIUFBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.